molecular formula C20H18ClN3O2 B248865 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No. B248865
M. Wt: 367.8 g/mol
InChI Key: LDJJJGHZLJIWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, some studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. However, more research is needed to fully understand the effects of this compound on different cell types and in different physiological contexts.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its potential as a novel therapeutic agent for cancer and other diseases. Additionally, its unique chemical structure may provide insights into the development of new drugs with similar structures and biological activities. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research involving 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for various diseases. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in different cell types and animal models.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been described in several research articles. One common method involves the reaction of 4-chlorobenzaldehyde, 2-ethoxybenzaldehyde, and 4-hydroxy-1-methylpiperidine in the presence of acetic acid and ammonium acetate. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

Research on 3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has primarily focused on its potential biological activity. Several studies have shown that this compound exhibits activity against various types of cancer cells, including breast, lung, and colon cancer. Other studies have investigated its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

Product Name

3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18ClN3O2/c1-2-26-16-6-4-3-5-14(16)15-11-17(25)22-20-18(15)19(23-24-20)12-7-9-13(21)10-8-12/h3-10,15H,2,11H2,1H3,(H2,22,23,24,25)

InChI Key

LDJJJGHZLJIWLQ-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

SMILES

CCOC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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